
1-(4-(tert-Butyl)phenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine
Overview
Description
1-(4-(tert-Butyl)phenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine is an organic compound that belongs to the class of indazole derivatives. This compound is characterized by the presence of a tert-butylphenyl group attached to the indazole ring, which imparts unique chemical and physical properties. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
The synthesis of 1-(4-tert-butylphenyl)-4-amino-4,5,6,7-tetrahydroindazole can be achieved through various synthetic routes. One common method involves the reaction of 4-tert-butylphenylhydrazine with cyclohexanone under acidic conditions to form the corresponding hydrazone. This intermediate is then cyclized to form the indazole ring. The reaction conditions typically involve the use of a strong acid such as hydrochloric acid or sulfuric acid, and the reaction is carried out at elevated temperatures to facilitate cyclization.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of catalysts and solvents that are compatible with industrial processes can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
1-(4-(tert-Butyl)phenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form the corresponding N-oxide derivative.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of the corresponding amine derivative.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the tert-butylphenyl group can be substituted with other functional groups using reagents such as halogens, nitrating agents, or sulfonating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically leads to the formation of N-oxide derivatives, while reduction results in the formation of amine derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules
Biology: The compound has shown potential as a bioactive molecule with various biological activities. It has been studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Medicine: Due to its biological activities, the compound is being investigated for its potential therapeutic applications. It has shown promise in preclinical studies as a potential drug candidate for the treatment of various diseases.
Industry: The compound is used in the development of new materials and chemicals. Its unique properties make it suitable for use in the production of polymers, resins, and other industrial products.
Mechanism of Action
The mechanism of action of 1-(4-tert-butylphenyl)-4-amino-4,5,6,7-tetrahydroindazole involves its interaction with specific molecular targets and pathways. The compound is known to interact with various enzymes and receptors, leading to the modulation of their activity. For example, it has been shown to inhibit the activity of certain enzymes involved in inflammation, thereby exerting its anti-inflammatory effects. Additionally, the compound can interact with cellular receptors, leading to the activation or inhibition of specific signaling pathways that regulate cell growth and survival.
Comparison with Similar Compounds
1-(4-(tert-Butyl)phenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine can be compared with other similar compounds, such as:
1-(4-tert-butylphenyl)-4-(4-(benzhydryloxy)piperidin-1-yl)butan-1-one:
4-tert-Butylphenylacetylene: This compound is used as an intermediate in organic synthesis and has a similar tert-butylphenyl group.
4-tert-Butylacetophenone: Used in the synthesis of various organic compounds, this compound also features a tert-butylphenyl group.
The uniqueness of 1-(4-tert-butylphenyl)-4-amino-4,5,6,7-tetrahydroindazole lies in its indazole ring structure, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
1-(4-tert-butylphenyl)-4,5,6,7-tetrahydroindazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3/c1-17(2,3)12-7-9-13(10-8-12)20-16-6-4-5-15(18)14(16)11-19-20/h7-11,15H,4-6,18H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWZWJABZNNTAJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)N2C3=C(C=N2)C(CCC3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[6-(benzyloxy)-1H-indol-1-yl]acetic acid](/img/structure/B1387851.png)
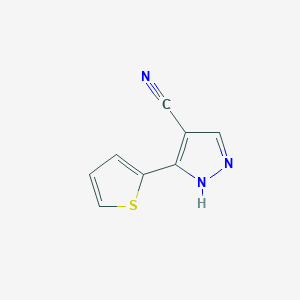

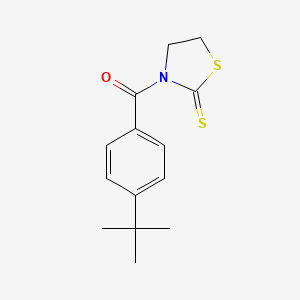
![2,4-Dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B1387857.png)
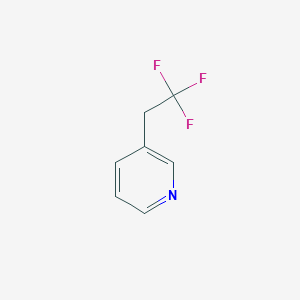
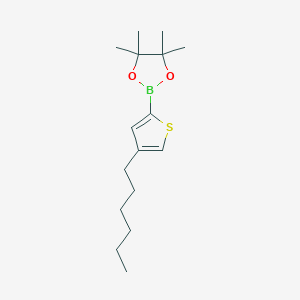

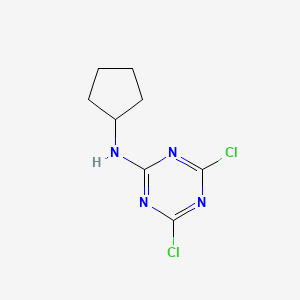
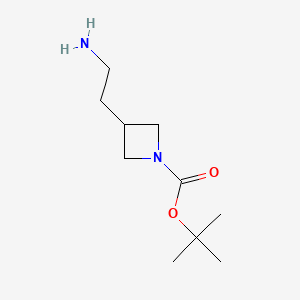
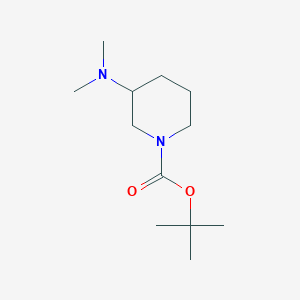
![6,8-Dibromo-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B1387870.png)

![2,4-dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride](/img/structure/B1387874.png)
